N-Methylation and Direct Oxetane Attachment: Impact on Calculated Basicity and Hydrogen-Bond Donor Count Versus the Methylene-Spaced Analog
The target compound bears an N-methyl-N-(oxetan-2-yl)amino group at the 6-position, whereas the closest catalogued analog (CAS 2230200-77-6) carries an NH-(oxetan-2-ylmethyl)amino group . The N-methylation eliminates one hydrogen-bond donor (HBD) relative to the secondary amine analog, reducing the HBD count from 2 to 1 [1]. Direct attachment of the oxetane to the nitrogen (vs. methylene-spaced) is known from matched molecular pair studies of amino-oxetanes to reduce amine basicity by approximately 1.5–2.0 pKa units relative to the corresponding alkylamine, an effect attributed to the inductive electron withdrawal of the ring oxygen through the C–N bond [2]. The combination of N-methylation and direct oxetane attachment in the target compound thus produces a tertiary amine with attenuated basicity (estimated pKa ~4–5 for the conjugate acid) and reduced HBD capacity versus the methylene-spaced secondary amine analog [2].
| Evidence Dimension | Hydrogen-bond donor count and estimated amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | HBD count = 1 (tertiary amine, no N–H); estimated pKa (conjugate acid) ~4–5 (class-level inference for N-methyl-N-oxetan-2-yl amine) |
| Comparator Or Baseline | CAS 2230200-77-6 (methylene-spaced secondary amine analog): HBD count = 2; estimated pKa ~6–7 for NH-(oxetan-2-ylmethyl)amine class |
| Quantified Difference | ΔHBD = –1; estimated ΔpKa ≈ –1.5 to –2.0 units (class-level inference from amino-oxetane matched molecular pair studies) |
| Conditions | Estimated values based on class-level matched molecular pair analysis of amino-oxetanes vs. alkylamines; not experimentally determined for this specific compound pair |
Why This Matters
Reduced HBD count and lower amine basicity directly impact membrane permeability, oral absorption potential, and off-target binding to aminergic receptors—parameters critical for selecting a lead-like screening compound.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. [Defines HBD count and Rule of 5 parameters.] View Source
- [2] Ishikura, H.; Begg, C. S.; Rojas, J. J.; Blagojevic, L.; Smith, G. J.; Luk, J.; et al. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv 2025. [Reports pKa shifts and property changes for amino-oxetane matched molecular pairs.] View Source
